2-(Diisopropylamino)ethanol

Catalog No.
S1532161
CAS No.
96-80-0
M.F
C8H19NO
M. Wt
145.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Diisopropylamino)ethanol

CAS Number

96-80-0

Product Name

2-(Diisopropylamino)ethanol

IUPAC Name

2-[di(propan-2-yl)amino]ethanol

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

InChI

InChI=1S/C8H19NO/c1-7(2)9(5-6-10)8(3)4/h7-8,10H,5-6H2,1-4H3

InChI Key

ZYWUVGFIXPNBDL-UHFFFAOYSA-N

SMILES

CC(C)N(CCO)C(C)C

solubility

0.08 M

Synonyms

2-diisopropylaminoethanol

Canonical SMILES

CC(C)N(CCO)C(C)C

The exact mass of the compound 2-(Diisopropylamino)ethanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.08 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45475. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

2-(Diisopropylamino)ethanol (CAS: 96-80-0), also known as N,N-Diisopropylethanolamine, is a tertiary amino alcohol characterized by bulky isopropyl groups on the nitrogen atom. This steric hindrance is a critical differentiator from simpler analogs like diethylethanolamine (DEAE) or dimethylethanolamine (DMEA). It functions as a versatile intermediate in organic synthesis, particularly for pharmaceuticals, and is used as a catalyst and pH control agent in various industrial processes. [REFS-1, REFS-2] Its physical properties, such as a relatively high boiling point and specific viscosity, are key considerations in process design and material handling.

Substituting 2-(Diisopropylamino)ethanol with less sterically hindered analogs like Diethylethanolamine (DEAE) or Dimethylethanolamine (DMEA) often leads to process failure or suboptimal product performance. The two isopropyl groups significantly modify the molecule's steric accessibility, basicity (pKa), and nucleophilicity compared to the smaller ethyl or methyl groups in its common counterparts. This structural difference is critical in applications like polyurethane catalysis, where it influences reaction kinetics and cure profiles, and in the synthesis of specific pharmaceutical intermediates where precise molecular geometry is non-negotiable. [REFS-1, REFS-2] Furthermore, differences in physical properties such as boiling point and viscosity directly impact processability, including solvent loss in high-temperature applications and fluid handling requirements. [3]

Process Stability: Higher Boiling Point Reduces Volatile Losses in High-Temperature Applications

2-(Diisopropylamino)ethanol offers superior thermal stability in high-temperature processes compared to its less-substituted analogs, Diethylethanolamine (DEAE) and Dimethylethanolamine (DMEA). Its significantly higher boiling point reduces volatile losses, improves process safety, and ensures more consistent reagent concentration. [REFS-1, REFS-2, REFS-3]

Evidence DimensionNormal Boiling Point
Target Compound Data187-192 °C for 2-(Diisopropylamino)ethanol
Comparator Or Baseline161 °C for Diethylethanolamine (DEAE); 135 °C for Dimethylethanolamine (DMEA)
Quantified Difference26-31 °C higher than DEAE; 52-57 °C higher than DMEA
ConditionsStandard atmospheric pressure.

For processes run at elevated temperatures, such as in certain resin productions or as a high-temperature scavenger, this compound minimizes material loss and maintains safer operating conditions.

Precursor Suitability: Non-Negotiable Starting Material for Specific Pharmaceutical APIs

In the synthesis of specific Active Pharmaceutical Ingredients (APIs), the precise structure of 2-(Diisopropylamino)ethanol is an absolute requirement, not a matter of choice. A prominent example is its use as a key intermediate for the antiarrhythmic drug Propafenone. [REFS-1, REFS-2] In this context, analogs like DEAE or DMEA are not viable substitutes, as the diisopropylamino moiety is integral to the final molecular structure and therapeutic activity of the drug. The synthesis routes described in patents explicitly specify this starting material.

Evidence DimensionRole as a named precursor in drug synthesis
Target Compound DataExplicitly required for the synthesis of the drug Propafenone.
Comparator Or BaselineAnalogs such as DEAE and DMEA cannot be used to synthesize Propafenone as they would yield entirely different, inactive molecules.
Quantified DifferenceQualitative but absolute: substitution is not possible.
ConditionsEstablished multi-step organic synthesis routes for pharmaceutical manufacturing.

For buyers in the pharmaceutical supply chain, securing a reliable source of 2-(Diisopropylamino)ethanol is critical for the uninterrupted production of specific high-value drugs.

Gas Treating: Steric Hindrance Influences CO2 Absorption and Desorption Behavior

As a sterically hindered amine, 2-(Diisopropylamino)ethanol exhibits different CO2 absorption characteristics compared to less hindered tertiary amines like DEAE. While tertiary amines like DEAE react with CO2 to form bicarbonate, the rate and equilibrium of this reaction are influenced by steric hindrance. [1] This property is exploited in gas treating applications where a balance between absorption capacity and the energy required for solvent regeneration is critical. The bulky isopropyl groups can lead to the formation of less stable carbamates, potentially lowering the energy penalty for stripping the CO2 during regeneration, a key procurement consideration for large-scale CO2 capture operations. [2]

Evidence DimensionAmine Classification and Reactivity Mechanism
Target Compound DataClassified as a sterically hindered amine, which influences CO2 reaction pathways.
Comparator Or BaselineDEAE is a standard, less-hindered tertiary amine.
Quantified DifferenceMechanistic difference: Hindered amines are known to favor bicarbonate formation and can offer lower regeneration energy compared to unhindered amines that may form more stable carbamates.
ConditionsAqueous amine solutions for acid gas (CO2) scrubbing.

This compound is a candidate for formulating specialized solvents for CO2 capture where lower regeneration energy is a primary driver for reducing operational costs.

Critical Starting Material for Pharmaceutical Synthesis

This compound is the mandated choice for synthesizing specific APIs, such as the antiarrhythmic Propafenone, where its unique diisopropylamino structure is essential for the drug's final form and function. [1] Procurement for this purpose is based on an absolute, non-substitutable requirement.

High-Temperature Process Amine and pH Buffer

Due to its high boiling point, over 25°C higher than DEAE, it is the appropriate choice for use as a pH control agent, reaction scavenger, or catalyst in processes operating above 150°C where minimizing volatile losses and maintaining stable concentrations are paramount for process control and safety. [REFS-2, REFS-3]

Component in Development of Advanced CO2 Capture Solvents

As a sterically hindered amine, it is a key candidate for formulating next-generation gas treating solvents. Its structure is leveraged in research and development aimed at reducing the significant energy costs associated with solvent regeneration in industrial CO2 capture facilities. [3]

Physical Description

N,n-diisopropyl ethanolamine appears as a colorless liquid. Slightly soluble in water and less dense than water. Severely irritates skin and eyes. Used to make other chemicals.

XLogP3

1.2

Boiling Point

190.0 °C

Flash Point

175 °F (NFPA, 2010)

Melting Point

-39.0 °C

UNII

DK7FND4TJZ

GHS Hazard Statements

Aggregated GHS information provided by 158 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (52.53%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (47.47%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (52.53%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (70.25%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.08 mmHg

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

96-80-0

Wikipedia

N,N-diisopropylaminoethanol

Use Classification

Fire Hazards -> Corrosives, Flammable - 2nd degree

General Manufacturing Information

Ethanol, 2-[bis(1-methylethyl)amino]-: ACTIVE

Dates

Last modified: 08-15-2023

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